

Application Notes and Protocols: Bromoacetamido-PEG5-DOTA in Targeted Drug Delivery

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Compound of Interest

Compound Name: *Bromoacetamido-PEG5-DOTA*

Cat. No.: *B1192354*

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Bromoacetamido-PEG5-DOTA is a heterobifunctional linker designed for the development of targeted therapeutics and diagnostic agents.[1] Its unique tripartite structure, consisting of a bromoacetamide group, a five-unit polyethylene glycol (PEG) spacer, and a DOTA chelator, offers a versatile platform for conjugating targeting moieties to therapeutic or imaging payloads. [1]

The bromoacetamide group facilitates covalent conjugation to biomolecules, such as antibodies or peptides, through a stable thioether bond with free sulfhydryl groups.[2] The PEG5 linker enhances the solubility, stability, and pharmacokinetic profile of the resulting conjugate, reducing immunogenicity and renal clearance.[1][3][4] The DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) macrocycle is a powerful chelator for various metal ions, making it ideal for radiolabeling with diagnostic (e.g., ^{64}Cu , ^{68}Ga , ^{111}In) or therapeutic (e.g., ^{177}Lu , ^{90}Y) radionuclides.[1][5]

These application notes provide an overview of the utility of **Bromoacetamido-PEG5-DOTA** in targeted drug delivery, along with detailed protocols for conjugation, radiolabeling, and in vitro/in vivo evaluation.

Key Applications

- **Antibody-Drug Conjugates (ADCs):** Development of targeted therapies where a cytotoxic payload is chelated by DOTA and the antibody, linked via **Bromoacetamido-PEG5-DOTA**, directs the agent to tumor-specific antigens.
- **Peptide-Receptor Radionuclide Therapy (PRRT):** Creation of radiolabeled peptides that target receptors overexpressed on cancer cells, delivering a therapeutic dose of radiation.
- **Targeted Molecular Imaging (PET/SPECT):** Design of diagnostic agents where a radiolabeled targeting molecule allows for non-invasive visualization and quantification of specific cellular markers.

Quantitative Data Summary

The following tables summarize key quantitative data from studies utilizing DOTA-PEG conjugates for targeted drug delivery. While specific data for the PEG5 variant is limited in the public domain, the provided data for conjugates with varying PEG lengths offer valuable insights into the impact of the linker on performance.

Table 1: In Vitro Performance of DOTA-PEG Conjugates

Targeting Moiety	Linker Variant	Cell Line	IC50 / Kd	Cellular Uptake (%ID/g)	Reference
Bombesin (BN) Analogue	DOTA-PEG-BN(7-14)	PC-3 (GRPR-positive)	IC50: 3.9 μ M	21.0% at 4 hours	[6]
A9 Peptide	DOTA-PEG4-A9	SKBR3 (HER2-positive)	Kd: 55.7 \pm 12.3 nM	3.08 \pm 0.1%	[7][8]
A9 Peptide	DOTA-A9 (non-PEGylated)	SKBR3 (HER2-positive)	Kd: 48.4 \pm 1.4 nM	6.1 \pm 0.4%	[7][8]
Integrin α v β 6 Knottin	DOTA-Integrin α v β 6 Knottin	BxPC-3	IC50: 1.69 nM	Not Reported	[9]
Integrin α v β 6 Knottin	DOTA-Integrin α v β 6 Knottin	Capan-2	IC50: 9.46 nM	Not Reported	[9]

Table 2: In Vivo Biodistribution of ^{64}Cu -Labeled DOTA-PEG Conjugates (%ID/g)

Conjugate	Time Point	Tumor	Blood	Liver	Kidneys	Reference
⁶⁴ Cu- PEG12 AVP04-07 Diabody	46 h	49.3	5.5	Not Reported	6.7	[10]
⁶⁴ Cu- DOTA- PEG-BN(7- 14)	4 h	Not Applicable	0.2 ± 0.0	1.1 ± 0.2	2.5 ± 0.3	[6][11]
⁶⁴ Cu- DOTA- M5A- PEG2000- DBCO LND	46 h	~40	Not Reported	~8	Not Reported	[12]

Table 3: In Vivo Biodistribution of ¹⁷⁷Lu-Labeled DOTA-PEG Conjugates (%ID/g)

Conjugate	Time Point	Tumor	Blood	Liver	Kidneys	Reference
¹⁷⁷ Lu- DOTA- PEG4-A9	3 h	2.04 ± 0.22	0.53 ± 0.01	0.45 ± 0.07	17.5 ± 1.5	[7]
¹⁷⁷ Lu- DOTA- PEG4-A9	24 h	1.15 ± 0.11	0.13 ± 0.02	0.17 ± 0.03	1.5 ± 0.15	[7]
¹⁷⁷ Lu- DOTA- Integrin αvβ6 Knottin	24 h	3.1 ± 0.6	Not Reported	Not Reported	19.2 ± 2.5	[9]

Experimental Protocols

Protocol 1: Conjugation of **Bromoacetamido-PEG5-DOTA** to a Thiol-Containing Peptide

This protocol describes the conjugation of the bromoacetamide group to a cysteine residue on a peptide.

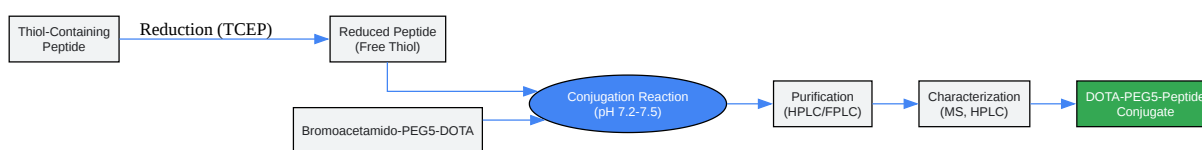
Materials:

- **Bromoacetamido-PEG5-DOTA**
- Thiol-containing peptide
- Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5, containing 1-5 mM EDTA, degassed
- Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
- Purification system (e.g., HPLC, FPLC)

Procedure:

- **Peptide Preparation:** If the peptide has disulfide bonds that need to be reduced to generate free thiols, treat the peptide with a reducing agent like Tris(2-carboxyethyl)phosphine (TCEP) according to standard protocols. Purify the reduced peptide to remove the reducing agent.
- **Reagent Preparation:** Dissolve the **Bromoacetamido-PEG5-DOTA** in a small amount of DMF or DMSO.
- **Conjugation Reaction:**
 - Dissolve the reduced peptide in the degassed Conjugation Buffer.
 - Add the dissolved **Bromoacetamido-PEG5-DOTA** to the peptide solution. A 5-10 fold molar excess of the linker is typically used.

- Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C, protected from light.
- Purification: Purify the DOTA-PEG5-peptide conjugate using reverse-phase HPLC or size-exclusion chromatography to remove unreacted linker and peptide.
- Characterization: Confirm the identity and purity of the conjugate by mass spectrometry (e.g., MALDI-TOF or ESI-MS) and analytical HPLC.



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Conjugation of **Bromoacetamido-PEG5-DOTA** to a peptide.

Protocol 2: Radiolabeling of DOTA-PEG5-Conjugate with ^{64}Cu

This protocol outlines the chelation of Copper-64 to the DOTA moiety of the purified conjugate.

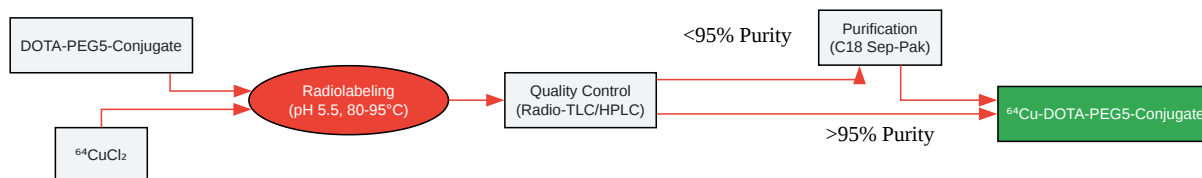
Materials:

- DOTA-PEG5-conjugate
- $^{64}\text{CuCl}_2$ in dilute HCl
- Radiolabeling Buffer: 0.1 M Ammonium acetate, pH 5.5
- Metal-free water and reaction vials
- Heating block or water bath
- Purification column (e.g., C18 Sep-Pak)

- Radio-TLC or Radio-HPLC system for quality control

Procedure:

- Reaction Setup:
 - In a metal-free microcentrifuge tube, add the DOTA-PEG5-conjugate (typically 5-20 μg).
 - Add the Radiolabeling Buffer to the conjugate.
- Radiolabeling:
 - Add the $^{64}\text{CuCl}_2$ solution (e.g., 37-185 MBq) to the reaction tube.
 - Gently mix the solution.
 - Incubate the reaction at 80-95°C for 15-30 minutes.
- Quality Control (QC):
 - Spot a small aliquot of the reaction mixture onto a TLC strip.
 - Develop the TLC strip using an appropriate mobile phase (e.g., 50 mM DTPA).
 - Analyze the strip using a radio-TLC scanner to determine the radiochemical purity.
Unchelated ^{64}Cu will move with the solvent front, while the labeled conjugate will remain at the origin.
- Purification (if necessary): If the radiochemical purity is below 95%, purify the radiolabeled conjugate using a C18 Sep-Pak column.
- Final Formulation: Elute the purified ^{64}Cu -DOTA-PEG5-conjugate from the C18 column with ethanol and then reformulate in a physiologically compatible buffer (e.g., saline) for in vivo studies.



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Radiolabeling of a DOTA-PEG5-conjugate with ^{64}Cu .

Protocol 3: In Vitro Cell Viability (MTT) Assay

This protocol is for assessing the cytotoxicity of a therapeutic DOTA-PEG5-conjugate.

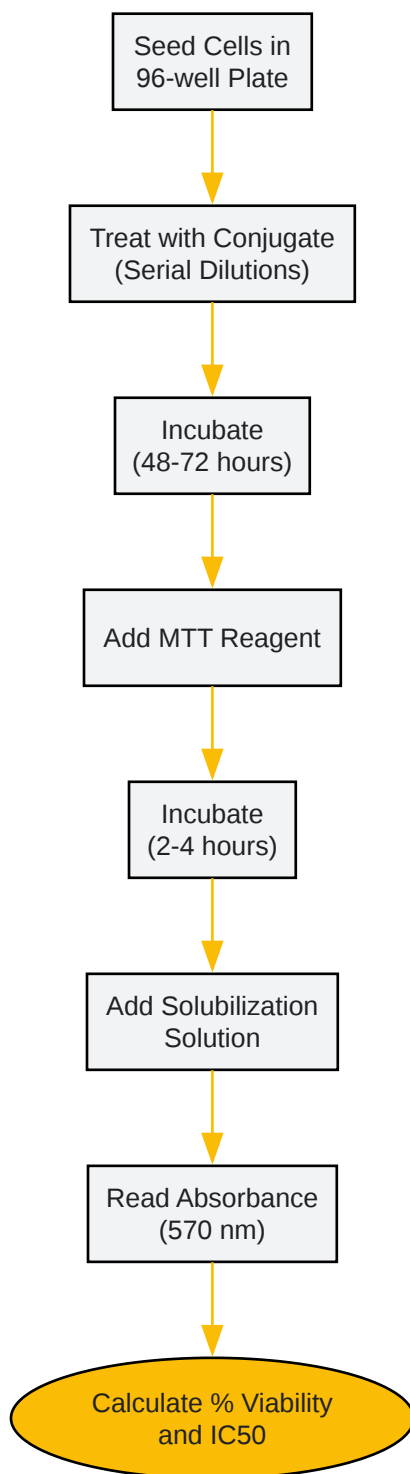
Materials:

- Target cancer cell line and appropriate culture medium
- 96-well cell culture plates
- Therapeutic DOTA-PEG5-conjugate
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
- Plate reader

Procedure:

- Cell Seeding: Seed the target cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight to allow for cell attachment.
- Compound Treatment:
 - Prepare serial dilutions of the therapeutic DOTA-PEG5-conjugate in cell culture medium.

- Remove the old medium from the cells and add 100 μ L of the diluted conjugate to the respective wells. Include untreated control wells.
- Incubate the plate for 48-72 hours.
- MTT Addition: Add 10 μ L of MTT solution to each well and incubate for 2-4 hours at 37°C.
- Solubilization: Add 100 μ L of the solubilization solution to each well and mix gently to dissolve the formazan crystals.
- Data Acquisition: Read the absorbance at 570 nm using a plate reader.
- Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).



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Workflow for an in vitro cell viability (MTT) assay.

Protocol 4: In Vivo Biodistribution Study

This protocol describes the evaluation of the distribution of a radiolabeled DOTA-PEG5-conjugate in a tumor-bearing animal model.

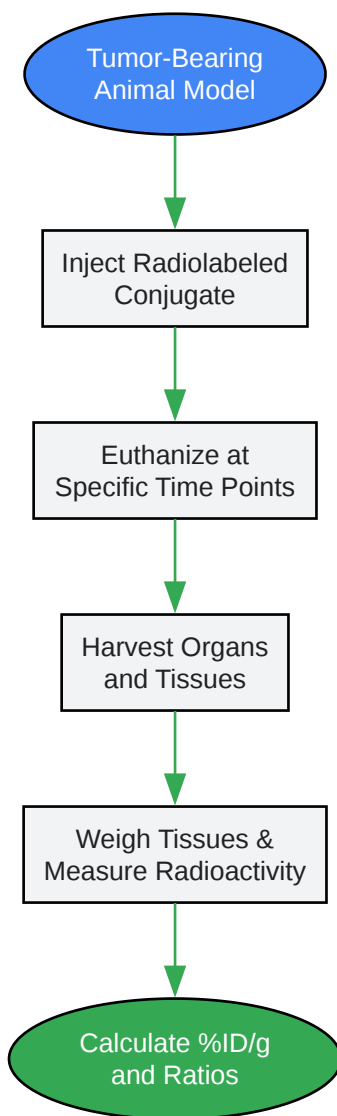
Materials:

- Tumor-bearing animal model (e.g., mice with xenograft tumors)
- Radiolabeled DOTA-PEG5-conjugate
- Anesthesia
- Gamma counter
- Dissection tools and collection tubes
- Balance for weighing organs

Procedure:

- Animal Preparation: Acclimate the tumor-bearing animals to the experimental conditions.
- Injection: Inject a known amount of the radiolabeled DOTA-PEG5-conjugate (e.g., 1-5 MBq) into each animal, typically via tail vein injection.
- Time Points: At predetermined time points (e.g., 1, 4, 24, 48 hours post-injection), euthanize a cohort of animals (typically n=3-5 per time point).
- Organ Harvesting:
 - Collect blood via cardiac puncture.
 - Dissect and collect major organs and tissues of interest (e.g., tumor, heart, lungs, liver, spleen, kidneys, muscle, bone).
- Measurement:
 - Weigh each organ/tissue sample.

- Measure the radioactivity in each sample using a gamma counter, along with standards of the injected dose.
- Data Analysis:
 - Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ.
 - Analyze the clearance profile and tumor-to-organ ratios.



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Logical flow of an in vivo biodistribution study.

Conclusion

Bromoacetamido-PEG5-DOTA is a valuable tool in the development of targeted drug delivery systems. Its well-defined structure allows for the reproducible synthesis of conjugates with enhanced pharmacokinetic properties. The protocols provided herein offer a foundation for researchers to utilize this linker in their development of novel diagnostic and therapeutic agents. The quantitative data, while not exclusively for the PEG5 variant, underscore the importance of the PEG linker in optimizing the in vivo performance of targeted radiopharmaceuticals.

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